1-(Pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Description
1-(Pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a boronate-containing urea derivative. Its structure features:
- A pyridin-2-yl group attached to one nitrogen of the urea moiety.
- A para-substituted phenyl ring bearing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group on the other nitrogen.
This compound is designed for applications in Suzuki-Miyaura cross-coupling reactions (commonly used in drug synthesis) due to the boronate ester’s reactivity . Additionally, the urea scaffold may contribute to biological activity, such as kinase inhibition or tubulin targeting, as seen in related compounds .
Properties
IUPAC Name |
1-pyridin-2-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BN3O3/c1-17(2)18(3,4)25-19(24-17)13-8-10-14(11-9-13)21-16(23)22-15-7-5-6-12-20-15/h5-12H,1-4H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLLFIUTILAPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Borylation of Aryl Halides
A common route involves reacting 4-bromophenyl precursors with bis(pinacolato)diboron (B₂Pin₂) under Miyaura borylation conditions:
For example, in the synthesis of analogous boronic esters, 4-bromophenyl derivatives reacted with B₂Pin₂ in DMF/water at 100°C for 4 hours, yielding boronic esters in >80% purity after silica gel chromatography (CH₂Cl₂/MeOH).
Formation of the Urea Linkage
The urea bridge is constructed via reaction between an isocyanate and an amine. Two approaches are prevalent:
Stepwise Urea Formation
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Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl Isocyanate :
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Coupling with 2-Aminopyridine :
One-Pot Urea Synthesis
Alternative protocols use carbodiimide-mediated coupling:
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (CDCl₃) : δ 8.64 (d, J = 2.5 Hz, 1H), 7.77 (dd, J = 8.1, 2.4 Hz, 1H), 7.47 (d, J = 8.7 Hz, 2H).
-
HRMS : Calcd. for C₁₈H₂₂BN₃O₃ [M]+: 339.1966; Found: 339.1965.
Optimization Challenges and Solutions
Boronic Ester Hydrolysis Mitigation
Urea Formation Side Reactions
-
Controlled Stoichiometry : Use 1.2 equiv of amine to limit diurea byproducts.
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Acid Scavengers : Add TEA or DIPEA to neutralize HCl generated during isocyanate reactions.
Scalability and Industrial Considerations
Catalytic System Cost
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dioxaborolane group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, acetic acid, room temperature.
Reduction: Hydrogen gas, palladium on carbon, ethanol, room temperature.
Substitution: Palladium catalyst, potassium carbonate, tetrahydrofuran, reflux.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Amino-substituted phenyl derivatives.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The compound has shown promise in anticancer research. A study evaluated a series of related compounds for their antiproliferative activities against several cancer cell lines including A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The results indicated that derivatives of urea, including those with pyridine and dioxaborolane moieties, exhibited significant inhibitory effects on cell growth, suggesting potential as anticancer agents .
Mechanism of Action
The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, compounds similar to 1-(Pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea have been studied for their ability to inhibit cytokinin oxidase/dehydrogenase enzymes, which play a role in plant hormone regulation but are also implicated in tumor biology .
Materials Science Applications
Organic Electronics
The incorporation of boron-containing compounds like this compound into organic electronic devices has been explored. These compounds can act as charge transport materials due to their favorable electronic properties. The dioxaborolane group enhances the stability and solubility of the compounds in organic solvents, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Synthesis of Functional Materials
The compound serves as a building block for synthesizing more complex materials. Its unique structure allows for the modification and functionalization necessary for creating advanced materials with tailored properties. For example, it can be used to synthesize polymers or hybrid materials that exhibit specific thermal or electrical characteristics .
Summary of Findings
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea depends on its application:
In Organic Synthesis: It acts as a precursor or intermediate in various chemical reactions, facilitating the formation of new bonds and structures.
In Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways would depend on the specific modifications and the biological context.
Comparison with Similar Compounds
Structural and Electronic Differences
- Pyridin-2-yl vs.
- Para vs. Meta Boronate : Para-substituted boronate esters exhibit higher reactivity in Suzuki couplings due to reduced steric hindrance compared to meta-substituted analogs .
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Chlorine or trifluoromethyl groups increase electrophilicity of the boronate, accelerating cross-coupling but may reduce solubility .
Biological Activity
The compound 1-(Pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is CHBNO, with a molecular weight of 324.2 g/mol. It features a pyridine ring and a urea linkage that are crucial for its biological activity. The presence of the dioxaborolane moiety enhances its stability and solubility in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | CHBNO |
| Molecular Weight | 324.2 g/mol |
| Purity | >98% (GC) |
| Physical State | Solid |
| Storage Conditions | Inert atmosphere |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of various kinases, particularly those involved in cancer cell proliferation. The urea group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Anticancer Activity
Several studies have explored the anticancer potential of compounds similar to this compound. For instance:
- In vitro Studies : Compounds with similar structures have shown significant inhibition of tumor cell lines in various assays. For example, a related compound demonstrated an IC value of 17 nM against PI3K, suggesting strong inhibitory effects on cancer cell signaling pathways .
- In vivo Studies : In xenograft models, related compounds have exhibited reduced tumor growth and improved survival rates in treated animals .
Antioxidant Activity
Research indicates that the compound may possess antioxidant properties. In vitro assays have shown moderate to significant free radical inhibition when compared to standard antioxidants like ascorbic acid . This property could be beneficial in reducing oxidative stress in cells.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of pyridine-based compounds for their anticancer properties. The results indicated that the introduction of the dioxaborolane moiety significantly enhanced the compounds' potency against cancer cell lines . The study highlighted the importance of structural modifications in optimizing biological activity.
Case Study 2: Mechanism Elucidation
Another investigation focused on the mechanism of action involving kinase inhibition. The compound was shown to interact with key residues in the active site of PI3K, leading to reduced phosphorylation of downstream targets involved in cell survival and proliferation .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(Pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea?
The synthesis typically involves two key steps:
- Step 1 : Formation of the urea core via reaction of a pyridinyl isocyanate with an aryl amine. For example, 2-pyridinyl isocyanate reacts with 4-aminophenylboronic ester in an inert solvent (e.g., dichloromethane) under reflux with a base like triethylamine to neutralize HCl .
- Step 2 : Borylation of the phenyl group. A palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (B2Pin2) can introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This step requires catalysts like Pd(dppf)Cl2 and mild heating (60–80°C) in THF . Key considerations: Monitor reaction progress via TLC or LC-MS to ensure complete conversion and minimize side products like over-borylation.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- 1H/13C NMR : Detect aromatic protons (δ 7.0–8.5 ppm for pyridine and phenyl groups) and urea NH signals (δ 9.5–10.5 ppm, broad). The boronic ester’s methyl groups appear as a singlet near δ 1.3 ppm .
- IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and NH stretches (~3200–3350 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with boron-containing compounds .
Advanced Questions
Q. How does the boronic ester moiety influence the compound’s reactivity in cross-coupling reactions?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enables participation in Suzuki-Miyaura couplings , forming biaryl structures. Key factors:
- Steric effects : The tetramethyl groups may slow transmetalation steps, requiring optimized Pd catalysts (e.g., Pd(PPh3)4) and elevated temperatures (80–100°C) .
- Base sensitivity : Use mild bases (e.g., K2CO3) in aqueous/organic biphasic systems (toluene/water) to prevent boronic ester hydrolysis .
- Competing reactions : Monitor for protodeboronation under acidic conditions; adding ligands like SPhos can stabilize the Pd intermediate .
Q. What strategies can mitigate competing side reactions during its synthesis?
- Protecting groups : Temporarily protect the urea NH with Boc groups to prevent undesired nucleophilic attacks during borylation .
- Catalyst optimization : Use PdCl2(dtbpf) (dtbpf = 1,1'-bis(di-tert-butylphosphino)ferrocene) to enhance selectivity for the aryl boronic ester over homocoupling byproducts .
- Purification : Employ column chromatography with silica gel modified with triethylamine to reduce acidic degradation pathways .
Q. How can researchers design experiments to evaluate its biological activity in medicinal chemistry?
- In vitro assays : Test antiproliferative activity against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC50 values with structurally similar ureas to establish structure-activity relationships (SAR) .
- Molecular docking : Use software like Schrödinger Suite or MOE to model interactions with targets like tyrosine kinases, leveraging the urea’s hydrogen-bonding capacity and the boronic ester’s potential for covalent binding .
- Metabolic stability : Assess microsomal stability in liver S9 fractions, focusing on hydrolysis of the boronic ester under physiological pH (7.4) .
Q. What are the key considerations for handling and storing this compound to ensure stability?
- Moisture sensitivity : Store under inert gas (argon) at –20°C in sealed, desiccated containers to prevent boronic ester hydrolysis .
- Light exposure : Protect from UV light to avoid decomposition of the urea moiety; use amber glassware during synthesis .
- Safety protocols : Use gloves, goggles, and fume hoods when handling, as boronic esters may release toxic boric acid upon degradation .
Contradictions in Existing Data
- Synthetic yields : Reported yields for similar urea-boronic esters vary widely (30–70%), likely due to differences in catalyst loading or solvent purity. For example, PdCl2(dppf) may give higher yields in THF vs. DMF vs. .
- Biological activity : Some studies report IC50 values <10 μM for urea derivatives, while others show no activity, possibly due to assay conditions (e.g., serum content affecting solubility) vs. .
Methodological Recommendations
- Reaction scale-up : Maintain stoichiometric ratios of isocyanate to amine (1:1) and use slow addition to control exothermicity .
- Analytical validation : Cross-validate NMR assignments with 2D experiments (HSQC, HMBC) to confirm connectivity in complex regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
